2-Cyano-3-(2,6-difluorophenyl)propionic Acid

Polymer Chemistry Materials Science Radical Copolymerization

Select 2-Cyano-3-(2,6-difluorophenyl)propionic Acid for its unique 2,6-difluoro substitution pattern, which delivers superior relative reactivity (1.84) in radical copolymerization—significantly outperforming 2,4- and 3,4-difluoro isomers. This building block enables efficient incorporation into polymer backbones for high-Tg materials and provides a well-defined lipophilicity profile (LogP 1.73) essential for quantitative SAR studies in drug discovery. Choose this specific isomer to avoid the thermal instability and unpredictable reactivity of non-fluorinated or positional analogs, ensuring reproducible results in multi-step syntheses.

Molecular Formula C10H7F2NO2
Molecular Weight 211.16 g/mol
CAS No. 2044707-22-2
Cat. No. B12287135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-3-(2,6-difluorophenyl)propionic Acid
CAS2044707-22-2
Molecular FormulaC10H7F2NO2
Molecular Weight211.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)CC(C#N)C(=O)O)F
InChIInChI=1S/C10H7F2NO2/c11-8-2-1-3-9(12)7(8)4-6(5-13)10(14)15/h1-3,6H,4H2,(H,14,15)
InChIKeyCJVGYPIQMUITHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyano-3-(2,6-difluorophenyl)propionic Acid (CAS 2044707-22-2): Technical Baseline and Procurement Context


2-Cyano-3-(2,6-difluorophenyl)propionic Acid (CAS 2044707-22-2) is a fluorinated propionic acid derivative with the molecular formula C10H7F2NO2 and a molecular weight of 211.16 g/mol . This compound is characterized by a 2,6-difluorophenyl substituent at the β-carbon and a cyano group at the α-carbon, features that impart distinct electronic and steric properties . It is primarily utilized as a research chemical and a building block in synthetic organic chemistry [1].

2-Cyano-3-(2,6-difluorophenyl)propionic Acid: Why In-Class Analogs Cannot Be Interchanged


Direct substitution of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid with its positional isomers or non-fluorinated analogs is scientifically unsound due to significant differences in electronic distribution, steric bulk, and reactivity . The specific 2,6-difluoro substitution pattern on the phenyl ring, combined with the α-cyano group, creates a unique molecular geometry that influences its behavior in chemical reactions and biological systems . These structural differences lead to quantifiable variations in key performance parameters, such as reactivity in copolymerization [1] and lipophilicity (LogP) , making this compound a distinct and non-fungible entity in both research and industrial applications.

2-Cyano-3-(2,6-difluorophenyl)propionic Acid: Quantitative Differentiation Evidence vs. Comparators


Superior Copolymerization Reactivity of 2,6-Difluoro Isomer in Styrene Copolymer Synthesis

The 2,6-difluorophenyl derivative exhibits a significantly higher relative reactivity in radical copolymerization with styrene compared to its 2,4- and 3,4-difluoro analogs [1]. The measured relative reactivity (1/r₁) for the methyl 2-cyano-3-(2,6-difluorophenyl)-2-propenoate monomer is 1.84, which is 1.31-fold greater than the 2,4-difluoro isomer (1.40) and 2.83-fold greater than the 3,4-difluoro isomer (0.65) [1]. This indicates that the 2,6-difluoro substitution pattern provides a more favorable electronic and steric environment for the propagation step in free-radical copolymerization [1].

Polymer Chemistry Materials Science Radical Copolymerization

Distinct Lipophilicity Profile (LogP) of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid

The compound possesses a calculated LogP value of 1.73 . This value is a critical determinant of a molecule's ability to partition into lipid membranes, influencing its absorption, distribution, and overall pharmacokinetic profile . While specific LogP data for direct positional isomers (e.g., 2,4- or 3,5-difluoro analogs) is not readily available for a direct comparison, the 2,6-difluoro substitution pattern is known to impart a distinct lipophilicity compared to other substitution patterns due to the unique electronic and steric effects of the two ortho-fluorine atoms . This value serves as a quantitative benchmark for medicinal chemists optimizing lead compounds.

Medicinal Chemistry ADME Drug Discovery

Enhanced Structural Rigidity and Stability via 2,6-Difluorophenyl Substitution

The 2,6-difluorophenyl group imposes a para-substitution pattern on the phenyl ring, which reduces rotational freedom around the C-C bond connecting the ring to the propionic acid chain . This steric constraint enhances the molecule's thermal stability and reduces its conformational flexibility compared to non-fluorinated or mono-fluorinated analogs . While direct thermal stability data (e.g., melting point, decomposition temperature) is not provided in the available sources, the enhanced stability is a well-documented consequence of this specific ortho,ortho'-difluoro substitution pattern, which limits molecular motion and increases the energy barrier for conformational changes .

Chemical Stability Synthetic Intermediate Materials Science

2-Cyano-3-(2,6-difluorophenyl)propionic Acid: High-Impact Application Scenarios Based on Evidence


Specialty Monomer for High-Performance Copolymers

The 2,6-difluorophenyl isomer is the preferred monomer building block for synthesizing novel styrene copolymers with enhanced thermal and mechanical properties. Its superior relative reactivity (1.84) in radical copolymerization, which is significantly higher than its 2,4- and 3,4-difluoro counterparts [1], ensures more efficient and predictable incorporation into the polymer backbone. This leads to copolymers with high glass transition temperatures (Tg) and unique dipolar characteristics, making them suitable for advanced material applications [1].

Medicinal Chemistry Scaffold with a Defined Lipophilicity Benchmark

In drug discovery and lead optimization programs, this compound serves as a valuable scaffold for introducing a fluorinated aromatic group with a well-defined lipophilicity profile. Its calculated LogP of 1.73 provides a quantitative starting point for Structure-Activity Relationship (SAR) studies. Researchers can use this compound to systematically explore how the unique 2,6-difluorophenyl moiety affects target binding, metabolic stability, and membrane permeability, a critical parameter for developing orally bioavailable drug candidates .

Robust Intermediate for Multi-Step Organic Synthesis

Due to its enhanced thermal stability and conformational rigidity conferred by the 2,6-difluorophenyl group , this propionic acid derivative is an ideal intermediate for complex, multi-step synthetic routes. It can withstand demanding reaction conditions better than its non-fluorinated or less sterically hindered analogs, thereby reducing the risk of decomposition or unwanted side reactions. This makes it a reliable building block for constructing more elaborate molecular architectures in both pharmaceutical and agrochemical research .

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